

Navigating CT1113 Dosing Across Preclinical Tumor Models: A Technical Guide

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Compound of Interest						
Compound Name:	CT1113					
Cat. No.:	B12377666	Get Quote				

For researchers and drug development professionals, establishing an optimal dosing regimen for the USP28/USP25 inhibitor, **CT1113**, is a critical step in designing efficacious preclinical studies. This technical guide provides a consolidated overview of reported dosages in various tumor models, outlines key experimental protocols, and offers a troubleshooting FAQ to address common challenges encountered during in-vivo experiments.

CT1113 is a potent small molecule inhibitor of Ubiquitin-Specific Proteases 28 and 25 (USP28 and USP25), key enzymes in the deubiquitination process that regulates the stability of several oncoproteins. By inhibiting these enzymes, **CT1113** promotes the degradation of cancer-driving proteins such as c-MYC and NOTCH1, leading to anti-tumor effects across a range of malignancies. Preclinical studies have demonstrated its activity in models of pancreatic cancer, colon cancer, and various forms of leukemia.

Recommended Dosage and Administration

Determining the appropriate dosage of **CT1113** is contingent on the tumor model, the route of administration, and the desired therapeutic window. The following table summarizes reported dosing schedules from preclinical studies.



Tumor Model	Cell Line	Animal Model	Dosage	Adminis tration Route	Frequen cy	Duratio n	Referen ce
Pancreati c Cancer	SW1990	BALB/c- nude mice	20 mg/kg	Oral Gavage	Twice daily	18 days	Patent WO2024 114793A 1
Colon Cancer	HCT116	Nude mice	"Tolerate d doses"	Not specified	Not specified	21 days	[1]
Ph- positive Acute Lymphob lastic Leukemi a (Ph+ALL)	Ba/F3	Not specified	"Tolerate d doses"	Intraperit oneal Injection	Not specified	Not specified	[2]
T-cell Acute Lymphob lastic Leukemi a (T-ALL)	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified	[3]

Note: "Tolerated doses" were mentioned in the literature without specific concentrations provided. Researchers are advised to perform dose-finding studies to determine the optimal dose for their specific model.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are key experimental protocols for working with **CT1113**.

In-Vivo Xenograft Tumor Model Protocol



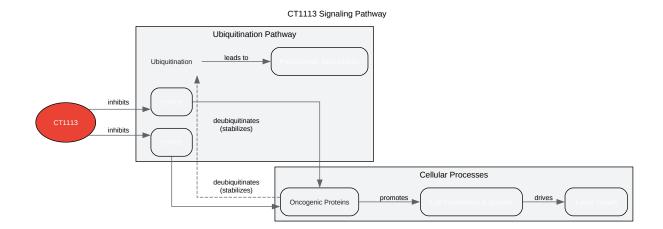
- Cell Culture: Culture human pancreatic cancer (SW1990) or colon cancer (HCT116) cells in the recommended medium until they reach the logarithmic growth phase.
- Animal Model: Utilize immunodeficient mice (e.g., BALB/c-nude or NOD/SCID), typically 6-8 weeks old.
- Tumor Cell Implantation:
 - Harvest and resuspend cancer cells in a sterile solution, such as PBS or serum-free medium.
 - \circ Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice weekly).
 - Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Randomization and Treatment Initiation:
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- CT1113 Administration:
 - Oral Gavage (for Pancreatic Cancer Model):
 - Prepare a formulation of CT1113 suitable for oral administration. A patent for a related compound suggests using a cyclodextrin-based vehicle.
 - Administer the specified dose (e.g., 20 mg/kg) orally using a gavage needle.
 - Intraperitoneal Injection (for Leukemia Models):
 - Dissolve CT1113 in a suitable vehicle for intraperitoneal injection.



- Inject the appropriate volume to deliver the target dose.
- Efficacy Evaluation:
 - o Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target proteins like c-MYC).

Signaling Pathway Analysis

The mechanism of action of **CT1113** involves the destabilization of oncoproteins. The following diagram illustrates the targeted signaling pathway.



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Caption: CT1113 inhibits USP28 and USP25, leading to oncoprotein degradation.



Troubleshooting and FAQs

Q1: How do I determine the optimal starting dose for CT1113 in a new tumor model?

A1: Since specific "tolerated doses" are not always available in the literature, it is highly recommended to conduct a dose-finding or Maximum Tolerated Dose (MTD) study. This typically involves a dose escalation study in a small cohort of animals to identify a dose that is both efficacious and well-tolerated (i.e., does not cause excessive weight loss or other signs of toxicity). Start with a dose lower than the reported efficacious dose in other models (e.g., start with 5-10 mg/kg if the target is around 20 mg/kg) and gradually increase the dose in subsequent cohorts.

Q2: What vehicle should I use to formulate CT1113 for in-vivo studies?

A2: The choice of vehicle depends on the route of administration. For oral gavage, a patent for a similar compound suggests the use of a cyclodextrin-based formulation to improve solubility and bioavailability. For intraperitoneal injections, **CT1113** can be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to first test the vehicle alone in a control group of animals to ensure it does not have any intrinsic anti-tumor effects or toxicity.

Q3: My animals are losing weight after CT1113 treatment. What should I do?

A3: Body weight loss can be an indicator of toxicity. A weight loss of 10-15% is often considered acceptable, but a loss exceeding 20% may require intervention.

- Reduce the dose: This is the most straightforward approach.
- Change the dosing schedule: Consider less frequent administration (e.g., once daily instead of twice daily, or every other day).
- Provide supportive care: This can include providing a more palatable and high-calorie diet or subcutaneous fluids to prevent dehydration.
- Monitor closely: Increase the frequency of monitoring for other signs of distress.

Q4: I am not observing the expected anti-tumor efficacy. What are the possible reasons?

A4: Several factors could contribute to a lack of efficacy:







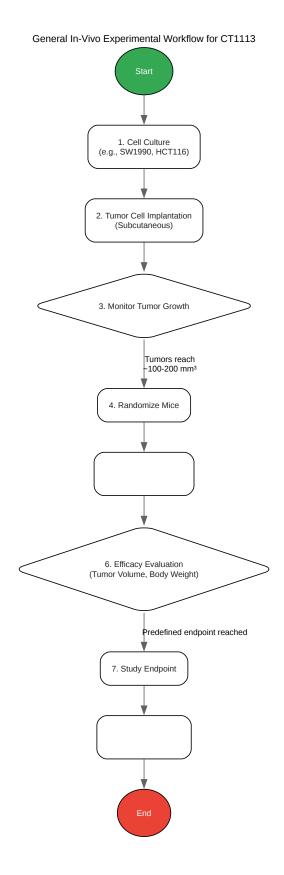
- Suboptimal Dose: The dose may be too low for the specific tumor model. Consider performing a dose-escalation study.
- Poor Bioavailability: The formulation and route of administration may not be optimal, leading
 to insufficient drug exposure at the tumor site. You may need to explore different vehicles or
 administration routes.
- Tumor Model Resistance: The specific tumor cell line may have intrinsic resistance mechanisms to USP28/25 inhibition.
- Drug Stability: Ensure that the CT1113 compound is stable in the formulation used and has been stored correctly.

Q5: How can I confirm that CT1113 is hitting its target in my in-vivo model?

A5: To confirm target engagement, you can perform pharmacodynamic studies. After a short-term treatment with **CT1113**, excise the tumors and perform a western blot analysis to measure the protein levels of known downstream targets of USP28/25, such as c-MYC. A significant reduction in the levels of these oncoproteins in the treated group compared to the vehicle control group would indicate that **CT1113** is exerting its intended biological effect.

The following diagram outlines a general workflow for conducting in-vivo studies with CT1113.





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Caption: A stepwise workflow for conducting preclinical efficacy studies with CT1113.



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